molecular formula C6H10ClNO B1600776 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride CAS No. 56239-25-9

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride

Katalognummer B1600776
CAS-Nummer: 56239-25-9
Molekulargewicht: 147.6 g/mol
InChI-Schlüssel: AIQPCXFIPDZVQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride” is a chemical compound with the formula C6H10ClNO and a molecular weight of 147.60 . It is used for research purposes and is available for purchase from various suppliers .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been a topic of interest in the field of organic chemistry . For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids, has been achieved through the enantioselective construction of an acyclic starting material . This starting material contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H10ClNO . The structure includes a bicyclic scaffold, which is a common feature in many biologically active compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride is involved in various synthetic chemical reactions. For instance, it is prepared through the Diels-Alder reaction of 2-chloro-2-nitrosopropane with 1,3-cyclohexadiene. This preparation method and the structure of the compound are well-established through nuclear magnetic resonance (NMR), illustrating its use in complex chemical synthesis processes (Kesler, 1980).

Application in Nucleoside Synthesis

A significant application of this compound is found in the synthesis of carbocyclic nucleosides. For example, one study demonstrates its role in the synthesis of isoxazoline-based carbocyclic nucleosides, which are key components in pharmaceutical research (Quadrelli, Mella, Carosso, Bovio, Caramella, 2007). Another study further explores its use in the linear construction of purine and pyrimidine nucleosides, highlighting its versatility in nucleoside chemistry (Quadrelli, Mella, Assanelli, Piccanello, 2008).

Role in Pharmaceutical Intermediates

The compound also serves as an intermediate in the synthesis of pharmaceuticals. For example, a study reports the hydrogenation of 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to create N-protected cis-4-aminocyclohexanols, which are valuable intermediates in the production of active pharmaceutical ingredients (Szabó, Tamás, Faigl, Éles, Greiner, 2019).

Contribution to Organic Chemistry Research

In the broader context of organic chemistry, this compound is part of the study of complex reactions and structures. For instance, it has been involved in the investigation of nonbonded interactions and their influence on selectivities in cycloaddition reactions, providing insights into the behavior of organic compounds in chemical processes (Quadrelli, Romano, Caramella, 2010).

Antibacterial Applications

Research also points to its potential application in the synthesis of antibacterial compounds. One study discusses its role in the preparation of 3-chloromethyl oxacephem, a compound with significant antibacterial activity against various bacteria (Fu, 2017).

Zukünftige Richtungen

The future directions for research on “2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride” and similar compounds could involve further exploration of their synthesis and potential applications. For instance, the enantioselective construction of similar scaffolds has been a topic of interest due to their presence in many biologically active compounds .

Eigenschaften

IUPAC Name

2-oxa-3-azabicyclo[2.2.2]oct-5-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c1-3-6-4-2-5(1)7-8-6;/h1,3,5-7H,2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQPCXFIPDZVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505683
Record name 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56239-25-9
Record name NSC236633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6.1 g of 1-chloro-1-nitrosocyclohexane in 135 ml of ethanol and 260 ml of carbon tetrachloride, cooled to -20° C. in an acetone-dry ice bath, was slowly added 33.6 ml of 1,3-cyclohexadiene. The mixture was stored at -20° C. for 6 days and the solid collected, giving 4.5 g of 2-oxa-3-azabicyclo[2.2.2]oct-5-ene, hydrochloride.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
33.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 30.0 g (0.265 mol) of cyclohexanone oxime in 300 ml of methylene chloride and 38 ml of ethanol was slowly added at 0° C. 34.5 g (0.318 mol) of tert.-butyl-hypochlorite. The resulting dark blue solution was cooled to −20° C. and then 31.9 g (0.398 mol) of 1,3-cyclohexadiene were added and the mixture was stored in a freezer at 5° C. for 2 days until the blue color had disappeared. The reaction mixture was concentrated to 50% of its volume and then 600 ml of diethyl ether were slowly added. After stirring overnight the resulting precipitate was isolated by suction to yield 29.0 g of 2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene hydrochloride. 5.0 g (0.045 mol) of this material were hydrogenated with 3.0 g (0.013 mol) platinum oxide at 2 bar hydrogen pressure. After 7 h the catalyst was filtered off and a solution of 20 ml 4 M hydrochloric acid in dioxane was added. After evaporation the residue was recrystallized from 30 ml isopropanol giving 3.1 g of cis-4-aminocyclohexanol hydrochloride.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step Two
Quantity
31.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride
Reactant of Route 2
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride
Reactant of Route 3
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride
Reactant of Route 4
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride
Reactant of Route 5
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride
Reactant of Route 6
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.